trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by its unique structure, featuring a cyclobutanol ring substituted with a 4-methylpiperidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Core: : This can be achieved through the cyclization of appropriate precursors, such as diols or epoxides, under acidic or basic conditions.
Introduction of the 4-Methylpiperidin-1-yl Group: : This step often involves nucleophilic substitution reactions, where a suitable leaving group is replaced by the 4-methylpiperidin-1-yl moiety.
Industrial Production Methods
In an industrial setting, the compound is likely produced through optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale reactions may involve the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid derivative.
Reduction: : Reducing the compound to form simpler derivatives.
Substitution: : Replacing the 4-methylpiperidin-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) compounds, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions often use strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutanol derivatives, simpler alcohols.
Substitution: : Derivatives with different substituents on the piperidine ring.
Scientific Research Applications
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its pharmacological properties, such as its potential use in drug development.
Industry: : Employed in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is structurally similar to other compounds with piperidine and cyclobutanol moieties. Some similar compounds include:
Piperidine derivatives: : Compounds with various substituents on the piperidine ring.
Cyclobutanol derivatives: : Compounds with different functional groups attached to the cyclobutanol ring.
The uniqueness of this compound lies in its specific combination of the cyclobutanol and 4-methylpiperidin-1-yl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGXTJFIMVSBY-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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